molecular formula C10H12OS2 B13312767 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde

Cat. No.: B13312767
M. Wt: 212.3 g/mol
InChI Key: VHEYIZILTPHIGU-UHFFFAOYSA-N
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Description

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that features a thiophene ring and a thiolane ring Thiophene is a five-membered ring containing one sulfur atom, while thiolane is a saturated five-membered ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with aldehydes under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-3-ylmethyl)thiolane-2-carbaldehyde is unique due to its combination of a thiophene ring and a thiolane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12OS2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(thiophen-3-ylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C10H12OS2/c11-8-10(3-1-4-13-10)6-9-2-5-12-7-9/h2,5,7-8H,1,3-4,6H2

InChI Key

VHEYIZILTPHIGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC2=CSC=C2)C=O

Origin of Product

United States

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